2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide
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Overview
Description
“2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide” is a chemical compound . It is also known as (2,5-Dichlorophenyl)hydrazine . The molecular formula of this compound is C6H6Cl2N2 . The molecular weight of this compound is 177.031 .
Synthesis Analysis
The synthesis of similar compounds has been studied . The procedure for the synthesis of 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids was expanded, and their intramolecular cyclization in the presence of propionic anhydride was studied . The synthesized compounds were evaluated for their anti-inflammatory activity and acute toxicity .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of (2,5-Dichlorophenyl)hydrazine, a similar compound, have been studied . It is a solid at room temperature . The melting point of this compound is between 102-103.5°C .Scientific Research Applications
Anti-Inflammatory Activity
Synthesis and Cyclization: Researchers have expanded the substrate scope for synthesizing this compound and studied its intramolecular cyclization using propionic anhydride . The cyclization process is crucial for obtaining the desired structure.
Anti-Inflammatory Properties: Some derivatives of this compound exhibit significant anti-inflammatory activity, comparable to or even exceeding that of medically used reference drugs. This property makes it a potential candidate for further exploration in drug development .
COX-2 Inhibition
Another interesting application involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. Here’s what we know:
- Derivatives of 2-(2,4-Dichlorophenoxy)acetic Acid : Researchers have synthesized a series of derivatives related to 2-(2,4-dichlorophenoxy)acetic acid. These compounds selectively inhibit COX-2, which is associated with inflammation. The addition of the hydrazinylidene group enhances their potential as anti-inflammatory agents .
Structural Modification Potential
The scaffold of 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide allows for structural modifications. Here’s why it’s interesting:
Versatile Scaffolds: The compound’s structure can be modified both during initial assembly and through subsequent transformations. This flexibility is essential for designing new biologically active compounds .
Pharmacophoric Fragment: The presence of the 2,4-dioxobutanoic acid fragment is pharmacophorically important. Researchers can explore various modifications while retaining this core structure .
Future Directions
The future directions of research on “2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide” and similar compounds could involve further studies on their synthesis, properties, and potential applications. For example, the anti-inflammatory activity and acute toxicity of similar compounds have been evaluated , suggesting potential applications in the field of medicine.
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)hydrazinylidene]propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-1-2-5(11)6(3-4)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWOBXIUAEVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=C(C(=O)N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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